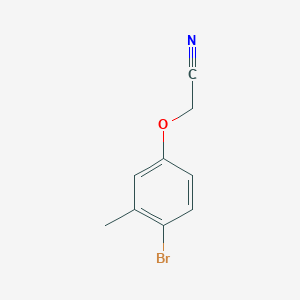

2-(4-Bromo-3-methyl-phenoxy)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-methylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUCZKRCVGVIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Bromo 3 Methyl Phenoxy Acetonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. youtube.com It involves breaking down the target molecule into simpler, commercially available or easily synthesized precursors through a series of logical "disconnections" of chemical bonds. youtube.com

For the target molecule, 2-(4-bromo-3-methyl-phenoxy)acetonitrile, the most strategic disconnection is the ether linkage (Ar-O-CH₂CN). This carbon-oxygen bond is readily formed through well-established etherification protocols. This disconnection simplifies the molecule into two key synthons: a nucleophilic phenoxide and an electrophilic haloacetonitrile derivative.

This retrosynthetic approach leads to two primary precursor molecules:

4-Bromo-3-methylphenol (B31395): This substituted phenol (B47542) provides the aromatic core and the necessary hydroxyl group to be deprotonated into a nucleophilic phenoxide.

A Haloacetonitrile (X-CH₂CN): This reagent, typically bromoacetonitrile (B46782) or chloroacetonitrile (B46850), provides the electrophilic carbon center for the nucleophilic attack by the phenoxide.

The forward synthesis, therefore, logically follows the path of preparing these two precursors and then coupling them via an etherification reaction. The Williamson ether synthesis is the most prominent and widely used method for this type of transformation. wikipedia.orgmasterorganicchemistry.com

Synthesis of Key Precursors

The successful synthesis of the target molecule hinges on the efficient preparation of its key building blocks.

4-Bromo-3-methylphenol (CAS RN: 14472-14-1) is the foundational aromatic precursor. chemicalbook.com Several synthetic routes are available for its preparation. One common method involves the electrophilic bromination of 3-methylphenol (m-cresol). The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing, must be carefully managed to achieve the desired regioselectivity for bromination at the C4 position (para to the hydroxyl group and ortho to the methyl group).

A significant challenge in this approach is the potential for over-bromination, leading to the formation of dibrominated impurities. google.com To mitigate this, reaction conditions must be carefully controlled. An improved method involves the vapor-phase bromination of 3-methylanisole (B1663972) (the methyl ether of 3-methylphenol), which has been shown to significantly reduce the formation of dibrominated byproducts. google.com The resulting 4-bromo-3-methylanisole (B1266121) can then be demethylated to yield the desired phenol.

Another approach involves the Sandmeyer reaction, starting from 3-methyl-4-nitroaniline, or the diazotization of 2-bromo-4-methylaniline (B145976) followed by hydrolysis. orgsyn.org

| Starting Material | Reagents | Solvent | Key Conditions | Yield |

| 3-Methylphenol | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temperature | Moderate |

| 3-Methylanisole | Bromine (vapor) | Vapor Phase | < 100 °C, reduced pressure | High (low impurity) google.com |

| 2-Bromo-4-methylaniline | NaNO₂, H₂SO₄, H₂O | Aqueous | Diazotization then heating | Variable orgsyn.org |

The second key precursor is a haloacetonitrile, which serves as the electrophile in the etherification step. Bromoacetonitrile and chloroacetonitrile are the most common reagents for this purpose.

Bromoacetonitrile (BrCH₂CN) can be prepared through several methods:

Halogen Exchange: A robust method involves the Finkelstein-type reaction where chloroacetonitrile is treated with an inorganic bromide, such as sodium bromide, often with a catalytic amount of sodium iodide to facilitate the exchange. patsnap.com This method is advantageous due to the use of readily available starting materials and improved yields over older methods. patsnap.com

Direct Bromination of Acetonitrile: Acetonitrile can be brominated directly using elemental bromine. This reaction often requires a catalyst, such as phosphorus tribromide (PBr₃), to proceed efficiently and with high selectivity. google.com Another approach uses N-bromosuccinimide (NBS) as the bromine source. patsnap.com

Chloroacetonitrile (ClCH₂CN) is a commercially available industrial chemical, often making it a convenient starting point for the synthesis of bromoacetonitrile or for direct use in the etherification, although it is less reactive than its bromo- counterpart.

| Product | Starting Material | Reagents | Solvent | Key Conditions |

| Bromoacetonitrile | Chloroacetonitrile | NaBr, NaI (cat.) | Acetonitrile | Reflux, 5 hours patsnap.com |

| Bromoacetonitrile | Acetonitrile | Bromine, PBr₃ (cat.) | Neat or solvent | Controlled temperature google.com |

Carbon-Oxygen Bond Formation via Etherification Reactions

The crucial step in assembling the target molecule is the formation of the carbon-oxygen ether bond between the two precursors. This is typically achieved through reactions that couple a nucleophilic oxygen atom with an electrophilic carbon atom.

The most direct route to forming the aryloxyacetonitrile linkage is through a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.org In this mechanism, the nucleophile attacks the carbon atom bearing a leaving group, displacing the leaving group in a single, concerted step. masterorganicchemistry.com For the synthesis of 2-(4-bromo-3-methyl-phenoxy)acetonitrile, this involves the 4-bromo-3-methylphenoxide ion acting as the nucleophile and the halogen atom of the haloacetonitrile acting as the leaving group.

The Williamson ether synthesis, first developed in 1850, remains the most versatile and widely employed method for preparing symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide, which then displaces a halide from an organohalide to form the new ether. youtube.com

The synthesis of 2-(4-bromo-3-methyl-phenoxy)acetonitrile via this method proceeds in two conceptual steps:

Deprotonation: 4-Bromo-3-methylphenol is treated with a suitable base to generate the corresponding 4-bromo-3-methylphenoxide anion. The choice of base is critical; strong bases like sodium hydride (NaH) are effective as they produce hydrogen gas, which simply bubbles out of the reaction mixture. youtube.com However, weaker bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are milder and easier to handle, especially when paired with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF).

Sₙ2 Attack: The generated phenoxide nucleophile attacks the electrophilic methylene (B1212753) carbon of the haloacetonitrile (e.g., bromoacetonitrile). The halide ion is expelled as the leaving group, forming the desired C-O bond and yielding the final product.

The reaction is best performed with a primary alkyl halide, such as bromoacetonitrile, as secondary and tertiary halides are more prone to undergoing elimination reactions as a competing pathway. wikipedia.org

| Parameter | Reagent/Condition | Rationale |

| Phenol | 4-Bromo-3-methylphenol | Provides the aromatic core and nucleophilic oxygen. |

| Haloacetonitrile | Bromoacetonitrile | Highly reactive primary halide, excellent for Sₙ2 reaction. masterorganicchemistry.com |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Deprotonates the phenol to form the active nucleophile. K₂CO₃ is milder, while NaH is stronger. youtube.com |

| Solvent | Acetone, Acetonitrile, or DMF | Polar aprotic solvents that solvate the cation but not the nucleophile, increasing its reactivity. lumenlearning.com |

| Temperature | Room Temperature to Reflux | Reaction rate increases with temperature, but higher temperatures can promote side reactions. Optimization is key. |

The final product, 2-(4-bromo-3-methyl-phenoxy)acetonitrile, can be isolated and purified from the reaction mixture using standard laboratory techniques such as extraction and column chromatography.

Transition Metal-Catalyzed Aryl Etherification

The synthesis of aryl ethers, such as 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions. These methods offer substantial improvements over classical approaches like the Williamson ether synthesis, particularly in terms of substrate scope and reaction conditions. Key among these are strategies employing palladium, copper, and nickel catalysts, each presenting unique mechanistic pathways and practical considerations for the formation of the crucial C–O bond.

Palladium-Catalyzed C-O Cross-Coupling Strategies

Palladium-catalyzed C-O cross-coupling, widely known as the Buchwald-Hartwig amination's ether synthesis variant, stands as a cornerstone of modern organic synthesis for forming aryl ethers. organic-chemistry.org This methodology is highly effective for coupling aryl halides or triflates with alcohols. organic-chemistry.org In the context of synthesizing 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, the reaction would involve the coupling of 4-bromo-3-methylphenol with a haloacetonitrile, such as bromoacetonitrile.

The catalytic cycle typically begins with an active Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond of a molecule like 4-bromo-3-methylphenol (if it were an aryl halide electrophile) or more aptly, an aryl halide coupling with the phenol. libretexts.orgyoutube.com For the target compound, the reaction couples 4-bromo-3-methylphenol with bromoacetonitrile. A strong base is required to deprotonate the phenol, forming an alkali metal phenoxide. This phenoxide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the resulting palladium complex, which forms the desired aryl ether product and regenerates the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig ether synthesis is highly dependent on the choice of ligand. organic-chemistry.org Sterically hindered and electron-rich phosphine (B1218219) ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps.

Table 1: Typical Conditions for Palladium-Catalyzed Aryl Etherification

| Component | Example | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. libretexts.org |

| Ligand | Buchwald or Hartwig phosphine ligands (e.g., RuPhos) | Stabilizes the palladium center and promotes key reaction steps. researchgate.net |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the phenol to form the active nucleophile. nih.gov |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. |

| Reactants | 4-bromo-3-methylphenol, Bromoacetonitrile | The phenol and the alkyl halide to be coupled. |

Copper-Catalyzed Ullmann-Type Ether Syntheses

The Ullmann condensation is a classical copper-catalyzed method for the formation of diaryl ethers and, by extension, alkyl-aryl ethers. organic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under much milder conditions with catalytic amounts of copper. mdpi.com

For the synthesis of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, this reaction would couple 4-bromo-3-methylphenol with bromoacetonitrile. The mechanism is believed to involve the formation of a copper(I) phenoxide intermediate. This species then reacts with the aryl halide in an oxidative addition-reductive elimination sequence, or via a nucleophilic aromatic substitution pathway, to yield the target ether. The introduction of ligands, such as phenols, diamines, or amino acids, can stabilize the copper intermediates and accelerate the catalytic turnover, expanding the substrate scope and improving yields. mdpi.comresearchgate.net

Table 2: Comparison of Classical and Modern Ullmann-Type Conditions

| Condition | Classical Ullmann Reaction | Modern Ligand-Accelerated Ullmann Reaction |

|---|---|---|

| Copper Source | Copper powder, Cu₂O | CuI, CuBr, Cu(acac)₂. researchgate.net |

| Catalyst Loading | Stoichiometric or excess | Catalytic (1-10 mol%). researchgate.net |

| Ligand | None | Phenanthroline, L-proline, oxalamides. researchgate.netnih.gov |

| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄. nih.gov |

| Temperature | >150-200 °C | 80-120 °C. nih.gov |

| Solvent | DMF, Pyridine, or neat | DMSO, Dioxane, Toluene. nih.gov |

Nickel-Catalyzed Aryl Ether Formation Mechanisms

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions, including the formation of C–O bonds. nih.govresearchgate.net Nickel's distinct electronic properties and ability to access multiple oxidation states lead to unique reactivity and mechanistic pathways. nih.gov These catalysts can effectively couple a range of aryl halides, including less reactive aryl chlorides, with alcohols. nih.gov

The mechanism of nickel-catalyzed C–O coupling is complex and can operate through several redox cycles, depending on the reaction conditions, ligands, and substrates.

Ni(0)/Ni(II) Cycle: Similar to palladium catalysis, a common pathway involves a Ni(0) active species. This cycle includes oxidative addition of the aryl halide to Ni(0) to form a Ni(II) intermediate, followed by reaction with the alkoxide (formed from the phenol and a base), and subsequent reductive elimination to yield the aryl ether and regenerate Ni(0).

Ni(I)/Ni(III) Cycle: There is growing evidence for cycles involving Ni(I) and Ni(III) intermediates. acs.org A Ni(I) species, which can be generated in situ from a Ni(II) precatalyst via reduction or comproportionation, can react with the aryl halide. acs.orgprinceton.edu This can lead to a Ni(III) intermediate, which then undergoes reductive elimination to form the C–O bond and return to the active Ni(I) state. acs.orgnih.gov This pathway can be particularly relevant in photoredox and electrochemical nickel catalysis. princeton.edu Some studies suggest that the Ni(I)/Ni(III) cycle can offer advantages for challenging substrates, including electron-rich aryl halides. acs.org

Ni(0)/Ni(II)/Ni(III) Involvement: Some proposed mechanisms involve a combination of oxidation states. For instance, a radical-chain mechanism might be initiated by the single-electron transfer (SET) from a Ni(0) complex to the aryl halide, generating a Ni(I) species and an aryl radical. Alternatively, a Ni(I) complex might undergo oxidative addition with an organic halide via a bimetallic mechanism to produce a Ni(III) intermediate. nih.gov

Ligands play a critical role in modulating the reactivity and selectivity of nickel catalysts in aryl ether formation. illinois.edu The electronic and steric properties of the ligand directly influence the stability of nickel intermediates and the rates of elementary steps in the catalytic cycle. illinois.edunsf.gov

N-heterocyclic carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with nickel. Bulky NHC ligands can promote reductive elimination and have proven effective in coupling a wide range of aryl ethers. acs.orgnih.gov

Phosphine Ligands: Both electron-rich and electron-poor phosphine ligands are used. Electron-rich phosphines enhance the nucleophilicity of the nickel center, facilitating oxidative addition. illinois.edu The choice of phosphine can be critical for preventing catalyst decomposition and achieving high turnover numbers. nih.gov

Nitrogen-based Ligands: Chelating nitrogen-based ligands, such as bipyridines and phenanthrolines, are also widely used. acs.org These ligands can stabilize the nickel catalyst across various oxidation states and are often employed in Ni(I)/Ni(III) catalytic cycles. acs.org The tridentate 2,6-bis(N-pyrazolyl)pyridine (bpp) ligand has shown high selectivity in certain nickel-catalyzed cross-couplings. nih.gov

Table 3: Influence of Ligand Class on Nickel-Catalyzed Etherification

| Ligand Class | Key Characteristics | Impact on Catalysis |

|---|---|---|

| N-heterocyclic Carbenes (NHCs) | Strong σ-donors, often sterically bulky. acs.org | Overcomes low reactivity of some substrates; promotes reductive elimination. nih.gov |

| Phosphines | Tunable electronic and steric properties. | High nucleophilicity from electron-rich phosphines favors oxidative addition. nsf.gov |

| Nitrogen-based (e.g., bipyridine) | Strong chelators. acs.org | Stabilizes various nickel oxidation states; often used in Ni(I)/Ni(III) cycles. acs.org |

Direct C-H Activation and Functionalization for Aryl Ether Synthesis

Direct C–H activation represents a highly atom- and step-economical strategy for forming C–O bonds, as it circumvents the need for pre-functionalized starting materials like aryl halides. mdpi.com This approach involves the transition metal-catalyzed cleavage of a C–H bond on an aromatic ring, followed by the formation of a new bond with an oxygen nucleophile.

In the context of synthesizing 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, a hypothetical C-H activation route could involve the direct coupling of 4-bromo-3-methylphenol with acetonitrile. This would require the activation of a C-H bond in acetonitrile and its subsequent coupling with the phenol. Transition-metal catalysts, often from the nickel group, have been shown to catalyze the insertion of aldehydes into the C-H bond of acetonitrile. researchgate.net

A more plausible strategy would involve the direct C-H arylation of a phenol with an appropriate partner. For instance, methods for the palladium-catalyzed direct arylation of thiophenes have been developed, showcasing the feasibility of C-H functionalization on heterocyclic systems. nih.gov While a direct C-H activation on 4-bromo-3-methylphenol to couple with an acetonitrile synthon is a challenging transformation, the field is rapidly advancing. The development of a directing group strategy, where a functional group on the substrate guides the metal catalyst to a specific C-H bond, could potentially enable such a transformation in the future. An alternative C-H activation approach involves the borylation of an arene followed by oxidation, which has been used to prepare 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene, demonstrating a powerful method for functionalizing the aromatic core through C-H bond cleavage. nih.gov

Introduction and Functionalization of the Nitrile Moiety

The introduction of the cyanomethyl group onto the 4-bromo-3-methylphenol scaffold is a critical step in the synthesis of the target molecule. This is typically followed by transformations of the chemically versatile nitrile group to access a variety of other functional groups.

The most direct and widely used method for the synthesis of 2-(4-bromo-3-methyl-phenoxy)acetonitrile is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-bromo-3-methylphenol with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. The reaction is generally carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion that then displaces the halide from the haloacetonitrile.

The choice of base and solvent is crucial for the success of this reaction. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3). The reaction is often performed in polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF). The use of a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can be beneficial in biphasic systems to facilitate the reaction between the aqueous and organic phases. organic-chemistry.org

A representative procedure for the cyanomethylation of a substituted phenol is outlined below:

Table 1: Representative Cyanomethylation of a Substituted Phenol

| Step | Procedure |

| 1 | To a solution of 4-bromo-3-methylphenol in a suitable solvent (e.g., acetone), an equimolar amount of a base (e.g., potassium carbonate) is added. |

| 2 | The mixture is stirred at room temperature for a short period to facilitate the formation of the phenoxide salt. |

| 3 | Chloroacetonitrile or bromoacetonitrile is then added to the reaction mixture. |

| 4 | The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion. |

| 5 | Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. |

| 6 | The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 2-(4-bromo-3-methyl-phenoxy)acetonitrile. |

The nitrile group in 2-(4-bromo-3-methyl-phenoxy)acetonitrile is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound. researchgate.netnih.gov

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, 2-(4-bromo-3-methyl-phenoxy)acetic acid, under either acidic or basic conditions. organic-chemistry.org For instance, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) will yield the corresponding carboxylic acid. Milder conditions can be employed to stop the reaction at the primary amide stage, yielding 2-(4-bromo-3-methyl-phenoxy)acetamide. organic-chemistry.org

Reduction: The nitrile group can be reduced to a primary amine, 2-(4-bromo-3-methyl-phenoxy)ethanamine. nih.gov This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney nickel, platinum oxide) is another effective method.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. organic-chemistry.org For example, the reaction of 2-(4-bromo-3-methyl-phenoxy)acetonitrile with a Grignard reagent (R-MgBr) followed by aqueous workup would yield a ketone of the structure (4-bromo-3-methyl-phenoxy)acetyl-R.

Table 2: Potential Transformations of the Nitrile Group

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis to Carboxylic Acid | H2SO4 (aq), heat or NaOH (aq), heat | Carboxylic Acid (-COOH) |

| Hydrolysis to Amide | H2O2, base or mild acid hydrolysis | Amide (-CONH2) |

| Reduction to Amine | 1. LiAlH4, Et2O; 2. H2O or H2, Raney Ni | Primary Amine (-CH2NH2) |

| Reaction with Grignard Reagent | 1. R-MgBr, Et2O; 2. H3O+ | Ketone (-C(O)R) |

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of 2-(4-bromo-3-methyl-phenoxy)acetonitrile primarily focuses on the Williamson ether synthesis step to maximize the yield and purity of the product while minimizing reaction times and the use of harsh reagents.

Key parameters that can be optimized include:

Base: The strength and solubility of the base can significantly impact the reaction rate. Stronger bases like sodium hydride (NaH) can lead to faster reactions but require anhydrous conditions. Weaker bases like potassium carbonate are often sufficient and are easier to handle.

Solvent: The choice of solvent affects the solubility of the reactants and the reaction temperature. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving a more reactive "naked" phenoxide anion.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is typically near the boiling point of the solvent used.

Leaving Group: Bromoacetonitrile is more reactive than chloroacetonitrile due to the better leaving group ability of the bromide ion. However, chloroacetonitrile is often more readily available and less expensive.

Table 3: Hypothetical Optimization of Williamson Ether Synthesis for 2-(4-Bromo-3-methyl-phenoxy)acetonitrile

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | Acetone | 56 (reflux) | 12 | 75 |

| 2 | NaOH | DMF | 80 | 6 | 85 |

| 3 | NaH | THF | 66 (reflux) | 4 | 92 |

| 4 | Cs2CO3 | Acetonitrile | 82 (reflux) | 8 | 90 |

This table is for illustrative purposes and represents typical trends in Williamson ether synthesis optimization.

Green Chemistry Approaches in 2-(4-Bromo-3-methyl-phenoxy)acetonitrile Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of 2-(4-bromo-3-methyl-phenoxy)acetonitrile, green chemistry approaches can be applied to reduce waste, energy consumption, and the use of hazardous materials. orgchemres.org

Performing the Williamson ether synthesis under solvent-free conditions is a highly attractive green alternative. researchgate.netorgchemres.org In a typical solvent-free procedure, the solid reactants (4-bromo-3-methylphenol, a solid base like powdered KOH or K2CO3, and the haloacetonitrile) are ground together, often with a catalytic amount of a phase-transfer catalyst. The reaction can be initiated by grinding at room temperature or with gentle heating. This method eliminates the need for large volumes of organic solvents, simplifying the workup procedure and reducing waste.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netorgchemres.orgtsijournals.com The application of microwave irradiation to the Williamson ether synthesis for the preparation of 2-(4-bromo-3-methyl-phenoxy)acetonitrile can dramatically reduce reaction times from hours to minutes. researchgate.netorgchemres.org The reaction is typically carried out in a sealed vessel in the presence of a small amount of a high-boiling polar solvent or on a solid support. The rapid and efficient heating provided by microwaves often leads to higher yields and cleaner reactions compared to conventional heating methods. orgchemres.org

Table 4: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method | Solvent-Free | Microwave-Assisted |

| Solvent | Acetone, DMF, etc. | None | Minimal or on solid support |

| Reaction Time | Hours | Hours to minutes | Minutes |

| Energy Consumption | High (prolonged heating) | Low | Low (short reaction time) |

| Work-up | Extraction, distillation | Simple filtration | Simple filtration/extraction |

| Waste Generation | High (solvent waste) | Minimal | Low |

Biocatalytic Strategies

A thorough review of scientific literature reveals a notable absence of established biocatalytic methods specifically developed for the synthesis of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile. While biocatalysis is a rapidly advancing field in chemical synthesis, its application to this particular compound has not been documented in available research.

Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions, often providing high selectivity and milder reaction conditions compared to traditional chemical methods. researchgate.net This approach aligns with the principles of green chemistry by reducing environmental impact. nih.gov

In related areas, enzymes known as nitrilases are widely studied for their ability to hydrolyze nitriles into corresponding carboxylic acids and ammonia. nih.govwikipedia.org These enzymes are utilized in various industrial applications for the synthesis of valuable chemical intermediates. nih.govijariie.com For instance, nitrilases have been developed for the production of phenylacetic acid from phenylacetonitrile. researchgate.net There is also research into the enzymatic degradation of brominated aromatic compounds, such as the herbicide bromoxynil, which involves a nitrilase to hydrolyze the nitrile group. researchgate.net

Furthermore, enzymatic synthesis has been applied to produce other molecules containing a phenoxy moiety, such as the antibiotic phenoxymethylpenicillin, which is synthesized from 6-aminopenicillanic acid and a phenoxyacetic acid derivative. nih.gov

Despite the existence of biocatalytic methods for related transformations—such as the hydrolysis of nitriles or the synthesis of other phenoxy compounds—no specific enzymes or microbial systems have been reported for the direct synthesis of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile. Consequently, detailed research findings, including reaction conditions, enzyme specificity, and product yields for a biocatalytic route to this compound, are not available. The development of such a method would require future research to identify or engineer a suitable enzyme capable of catalyzing the etherification between 4-bromo-3-methylphenol and a suitable acetonitrile precursor.

Mechanistic Investigations of Synthetic Pathways

Elucidation of Reaction Mechanisms for Key Steps

The primary synthetic route to 2-(4-bromo-3-methyl-phenoxy)acetonitrile involves two conceptual steps: the formation of the 4-bromo-3-methylphenoxide ion and its subsequent nucleophilic attack on the haloacetonitrile.

Step 1: Deprotonation of 4-bromo-3-methylphenol (B31395)

The initial and crucial step is the deprotonation of the phenolic hydroxyl group of 4-bromo-3-methylphenol by a base to form the corresponding phenoxide ion. This is an acid-base reaction where the phenol (B47542) acts as a proton donor. The presence of electron-withdrawing groups on the phenol can increase its acidity, facilitating this step.

Step 2: Nucleophilic Substitution (SN2 Reaction)

The core of the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The generated 4-bromo-3-methylphenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom of the haloacetonitrile. wikipedia.org This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of configuration at the electrophilic carbon. wikipedia.org The reaction proceeds through a concerted mechanism, meaning that bond formation between the phenoxide oxygen and the methylene (B1212753) carbon of the acetonitrile (B52724) moiety occurs simultaneously with the cleavage of the carbon-halogen bond. wikipedia.org

The general mechanism is illustrated below:

Figure 1: SN2 Mechanism for the Synthesis of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile

Phenoxide Formation: A base (B-) removes the acidic proton from 4-bromo-3-methylphenol to form the 4-bromo-3-methylphenoxide anion.

Nucleophilic Attack: The nucleophilic phenoxide attacks the electrophilic carbon of bromoacetonitrile (B46782), displacing the bromide ion in a single, concerted step.

Kinetic Studies and Rate-Determining Steps

The Williamson ether synthesis follows SN2 kinetics, meaning the reaction rate is dependent on the concentrations of both the phenoxide and the alkylating agent (haloacetonitrile). The rate law can be expressed as:

Rate = k[4-bromo-3-methylphenoxide][haloacetonitrile]

This bimolecular dependency implies that the rate-determining step is the nucleophilic attack of the phenoxide on the haloacetonitrile. wikipedia.org Several factors influence the reaction kinetics:

Solvent: The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) are commonly used because they can solvate the cation of the phenoxide salt without strongly solvating the nucleophilic anion, thus leaving it more available to react. wikipedia.orgresearchgate.net Protic solvents, in contrast, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction. wikipedia.org

Leaving Group: The nature of the halide in the haloacetonitrile affects the reaction rate. A better leaving group, which is a weaker base, will depart more readily, accelerating the reaction. The reactivity order is generally I > Br > Cl. Therefore, using bromoacetonitrile would typically result in a faster reaction than chloroacetonitrile (B46850).

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules to overcome the activation energy barrier. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C. wikipedia.org

A study on a related Williamson ether synthesis highlighted that the choice of solvent has a large impact on the experimental regioselectivity and reaction rates, with acetonitrile favoring O-alkylation. researchgate.net

Identification and Characterization of Reaction Intermediates

The primary reactive intermediate in the synthesis of 2-(4-bromo-3-methyl-phenoxy)acetonitrile is the 4-bromo-3-methylphenoxide ion . This intermediate is not typically isolated but is generated in situ by the reaction of 4-bromo-3-methylphenol with a base. byjus.com The phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly the ortho and para positions).

While O-alkylation is the desired pathway to form the ether, competitive C-alkylation on the aromatic ring can occur as a side reaction. wikipedia.org However, for phenoxides, O-alkylation is generally favored, especially when using alkyl halides in polar aprotic solvents. The solvent choice can influence the ratio of O- to C-alkylation. For instance, in a study of a similar system, the ratio of O-alkylated to C-alkylated product was 97:3 in acetonitrile. researchgate.net

The other key species in the reaction is the transition state of the SN2 reaction. This is a high-energy, transient species where the new C-O bond is partially formed and the C-halogen bond is partially broken. This pentacoordinate carbon species is not isolable but represents the peak of the energy barrier for the reaction.

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

In the context of the Williamson ether synthesis, the "catalyst" is often the base used to deprotonate the phenol, which is consumed in stoichiometric amounts if a strong base like NaH is used, or can be catalytic in nature when using a carbonate base in conjunction with phase-transfer catalysis.

Bases: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective as they irreversibly deprotonate the alcohol, driving the formation of the alkoxide. masterorganicchemistry.com Weaker bases like potassium carbonate (K2CO3) are also commonly used, often in a polar aprotic solvent like acetone (B3395972) or acetonitrile. byjus.com The base's role is to generate a sufficient concentration of the nucleophilic phenoxide to allow the reaction to proceed at a reasonable rate. For electron-poor phenols, even milder bases like sodium bicarbonate (NaHCO3) can be effective under solvent-free conditions. researchgate.net

Phase-Transfer Catalysts: In industrial syntheses, or when dealing with reactants with low mutual solubility, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt can be employed. The PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction.

Solvents: As previously mentioned, polar aprotic solvents like acetonitrile and DMF are preferred as they enhance the nucleophilicity of the phenoxide anion. wikipedia.org Acetonitrile is a particularly common choice. wikipedia.orgresearchgate.net

The table below summarizes the roles of common additives in this synthetic pathway.

| Additive/Catalyst | Type | Role in Reaction | Impact on Efficiency and Selectivity |

| Potassium Carbonate (K2CO3) | Base | Deprotonates the phenol to form the nucleophilic phenoxide. | A common and effective base, often used in polar aprotic solvents. |

| Sodium Hydride (NaH) | Strong Base | Irreversibly deprotonates the phenol. | Highly effective, drives the reaction to completion. |

| Acetonitrile (CH3CN) | Solvent | Polar aprotic solvent that solvates the counter-ion but not the nucleophile. | Increases reaction rate and favors O-alkylation over C-alkylation. wikipedia.orgresearchgate.net |

| N,N-Dimethylformamide (DMF) | Solvent | Polar aprotic solvent. | Similar to acetonitrile, effectively promotes the SN2 reaction. wikipedia.org |

Computational Verification of Proposed Mechanisms

These studies provide valuable insights that can be extrapolated to the synthesis of the target compound:

Potential Energy Surface (PES): Computational analyses of SN2 reactions reveal the potential energy surface, mapping the energy changes as the reactants are converted to products. sciforum.netmdpi.comresearchgate.net For an ionic SN2 reaction in the gas phase, the PES typically shows a double-well profile, indicating the formation of pre- and post-reaction complexes. sciforum.netmdpi.comresearchgate.net However, in polar solvents like acetonitrile, the profile often becomes unimodal, with a single transition state barrier. sciforum.netmdpi.comresearchgate.net

Transition State Geometry: DFT calculations can determine the geometry of the transition state, confirming the backside attack and the trigonal bipyramidal arrangement of the groups around the central carbon atom.

Solvent Effects: Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the reaction energetics. sciforum.netmdpi.comresearchgate.net These models confirm that polar aprotic solvents stabilize the charged transition state to a lesser degree than they stabilize the reactant nucleophile, which can sometimes lead to an increase in the activation barrier compared to the gas phase. However, they are still preferred over protic solvents which would strongly solvate the nucleophile. A computational analysis of an SN2 reaction with various halide nucleophiles in acetonitrile showed that bromide is a better nucleophile than fluoride (B91410) in this solvent. sciforum.net

Selectivity: Quantum mechanical calculations can be used to compare the activation barriers for competing pathways, such as O-alkylation versus C-alkylation. researchgate.net These calculations often show a lower energy barrier for the O-alkylation pathway, consistent with experimental observations of product distribution. researchgate.net

The table below outlines the types of data that would be generated from a computational study of this reaction.

| Computational Method | Information Obtained | Relevance to Mechanism |

| DFT (e.g., B3LYP) | Optimized geometries of reactants, intermediates, transition states, and products. | Confirms the structural aspects of the reaction pathway. |

| Frequency Calculations | Vibrational frequencies to confirm stationary points as minima or transition states. | Verifies the nature of the calculated structures on the potential energy surface. |

| Potential Energy Surface (PES) Scan | Energy profile along the reaction coordinate. | Determines the activation energy (rate-determining step) and reaction enthalpy. |

| PCM (Polarizable Continuum Model) | Solvation energies in different solvents (e.g., acetonitrile). | Elucidates the role of the solvent in reaction kinetics and thermodynamics. sciforum.netmdpi.comresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Provides insight into the electronic nature of the nucleophilic attack and bond formation/cleavage. |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Regions

A ¹H NMR spectrum would be anticipated to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the methyl protons on the phenyl ring. The chemical shifts (δ) and spin-spin coupling patterns would provide critical information about the electronic environment and connectivity of these protons.

Expected ¹H NMR Data (Hypothetical)

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | d, dd |

| Methylene (-OCH₂CN) | ~4.7 | s |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Characterization of Aromatic, Nitrile, and Methylene Carbons

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments and their chemical nature. Key signals would include those for the aromatic carbons (with and without attached protons), the nitrile carbon, the methylene carbon, and the methyl carbon.

Expected ¹³C NMR Data (Hypothetical)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-Br | 110 - 120 |

| C-O | 150 - 160 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₃ | 130 - 140 |

| Nitrile (C≡N) | 115 - 120 |

| Methylene (-OCH₂) | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure from the individual ¹H and ¹³C NMR data.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, particularly within the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular puzzle, for instance, by connecting the methylene protons to the aromatic ring system through the ether linkage.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy of Characteristic Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Nitrile (C≡N) Stretching Frequencies and Band Intensity

A key feature in the FTIR spectrum of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile would be the stretching vibration of the nitrile group (C≡N). This absorption is typically observed in the region of 2220-2260 cm⁻¹. The intensity of this band can vary from medium to weak. The presence of the ether linkage (C-O-C) would also be confirmed by strong stretching bands in the 1000-1300 cm⁻¹ region.

Aromatic Ring Vibrations and Ether Linkage Stretches

The infrared spectrum of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile is characterized by several key absorption bands that confirm the presence of the substituted aromatic ring and the ether linkage.

The aromatic ring gives rise to distinct vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. For this compound, weak to medium bands are expected in the 3030-3100 cm⁻¹ region. pressbooks.publibretexts.org

C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring produces a series of absorptions in the 1450 to 1600 cm⁻¹ range. pressbooks.pub Two particularly notable bands are anticipated around 1500 cm⁻¹ and 1600 cm⁻¹. pressbooks.pub

Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) influences the strong C-H out-of-plane bending vibrations, which are typically observed in the 690 to 900 cm⁻¹ region. libretexts.org

The ether linkage (Ar-O-CH₂) is identified by its characteristic C-O stretching vibrations. Unlike simple aliphatic ethers that show a single C-O stretch, aryl alkyl ethers exhibit two prominent stretching bands due to asymmetric and symmetric vibrations. pressbooks.pub

Asymmetric C-O-C Stretch: This is expected as a strong band around 1250 cm⁻¹. pressbooks.pub

Symmetric C-O-C Stretch: A second strong band is anticipated near 1050 cm⁻¹. pressbooks.pub

The presence of the methylene (-CH₂) group is confirmed by its own C-H stretching vibrations, which occur just below 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Frequencies for 2-(4-Bromo-3-methyl-phenoxy)acetonitrile

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Aromatic Ring | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |

| Nitrile C≡N Stretch | -C≡N | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong (multiple bands) |

| Asymmetric C-O-C Stretch | Aryl Alkyl Ether | ~1250 | Strong |

| Symmetric C-O-C Stretch | Aryl Alkyl Ether | ~1050 | Strong |

| C-H Out-of-Plane Bending | Aromatic Ring | 690 - 900 | Strong |

Raman Spectroscopy for Nitrile Vibrational Modes

Raman spectroscopy is an exceptionally effective tool for probing the nitrile functional group due to the significant change in polarizability during the C≡N bond vibration.

The carbon-nitrogen triple bond (C≡N) in nitriles gives rise to a strong and sharp vibrational band. spectroscopyonline.com In the Raman spectrum of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, this stretch is a prominent feature. For aromatic nitriles, this absorption band is typically found in the 2220-2240 cm⁻¹ range. spectroscopyonline.comsocccd.edu This is a slightly lower frequency compared to aliphatic nitriles (2240-2260 cm⁻¹) due to electronic conjugation between the p-orbitals of the aromatic ring and the π-system of the nitrile group, which slightly weakens the C≡N bond. spectroscopyonline.comjove.com The intensity of this Raman band is generally strong, making it a reliable diagnostic peak. ramansystems.com

The precise frequency and intensity of Raman bands are sensitive to the local molecular environment, including the electronic effects of substituents on the aromatic ring. strath.ac.uk In 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, the substituents—a bromine atom, a methyl group, and the oxyacetonitrile group—all influence the electron distribution within the molecule.

Substituent Effects: The bromine atom is an electron-withdrawing group via induction but a weak deactivator, while the methyl group is weakly electron-donating. The oxyacetonitrile substituent has a net electron-withdrawing effect. These competing electronic influences modulate the bond strengths and polarizability of the aromatic ring and the nitrile group, causing subtle shifts in their respective Raman frequencies. aip.org

Conjugation and Resonance: The ether oxygen atom can donate lone-pair electrons into the aromatic ring through resonance, which affects the electronic character of the entire phenoxy moiety and, consequently, the vibrational modes.

Mass Spectrometry

Mass spectrometry provides definitive information on the molecular weight and elemental composition of the compound and offers invaluable clues to its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental formula (C₉H₈BrNO). The presence of bromine is immediately apparent from the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, separated by two mass units. osti.govacs.org

The calculated monoisotopic masses for the two major isotopic molecular ions are:

[C₉H₈⁷⁹BrNO]⁺: 224.9790 u

[C₉H₈⁸¹BrNO]⁺: 226.9769 u

HRMS analysis can measure these masses with an accuracy of a few parts per million (ppm), confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass. nih.govnih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Under electron ionization (EI) conditions, 2-(4-Bromo-3-methyl-phenoxy)acetonitrile undergoes predictable fragmentation, providing a unique fingerprint that confirms its structure. The analysis of the resulting fragments helps to piece together the molecular puzzle. libretexts.orgslideshare.net

Key fragmentation pathways include:

Loss of the Cyanomethyl Radical: A primary fragmentation event is the cleavage of the ether oxygen-methylene bond, leading to the loss of a cyanomethyl radical (•CH₂CN). This results in a highly stable 4-bromo-3-methylphenoxonium ion.

Benzylic-type Cleavage: Cleavage can also occur at the C-O bond, generating a 4-bromo-3-methylphenyl radical and a [CH₂CN]⁺ fragment, though the formation of the phenoxonium ion is generally more favored.

Loss of Bromine: The loss of the bromine atom from the molecular ion or subsequent fragments is another characteristic pathway, identified by the disappearance of the unique isotopic signature in the resulting fragment ions. nih.gov

Loss of Acetonitrile: A rearrangement followed by the elimination of a neutral acetonitrile molecule (CH₃CN) is also possible.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-(4-Bromo-3-methyl-phenoxy)acetonitrile

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 225 | 227 | [C₉H₈BrNO]⁺ | Molecular Ion ([M]⁺) | Exhibits characteristic 1:1 isotopic pattern for Bromine. |

| 185 | 187 | [C₇H₇BrO]⁺ | [M - CH₂CN]⁺ | Loss of the cyanomethyl group; expected to be a major fragment. |

| 146 | 146 | [C₈H₈NO]⁺ | [M - Br]⁺ | Loss of the Bromine atom from the molecular ion. |

| 40 | 40 | [C₂H₂N]⁺ | [CH₂CN]⁺ | Cyanomethyl cation. |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy of the Aryloxy Chromophore

The UV-Vis spectrum of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile in a standard solvent such as acetonitrile exhibits characteristic absorption bands associated with the substituted benzene ring. Typically, aromatic compounds display two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). These arise from π → π* electronic transitions within the phenyl ring.

For the aryloxy chromophore in this molecule, the primary absorption maxima are expected in the UV region. The presence of the bromo, methyl, and cyanomethoxy substituents on the phenyl ring influences the position and intensity of these absorption bands. The bromine atom, with its lone pairs of electrons, and the methyl group, an electron-donating group, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The electron-withdrawing nature of the nitrile group can further modulate these electronic transitions.

A hypothetical UV-Vis absorption spectrum for 2-(4-Bromo-3-methyl-phenoxy)acetonitrile in acetonitrile is presented below. It is important to note that without specific experimental data, these values are illustrative and based on known effects of similar chromophores.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (M⁻¹cm⁻¹) |

| Acetonitrile | ~220 | ~15,000 | ~275 | ~2,500 |

This is a hypothetical data table for illustrative purposes.

Investigation of Solvatochromic Effects

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon provides insight into the differential solvation of the ground and excited states of the molecule. While specific experimental data for 2-(4-Bromo-3-methyl-phenoxy)acetonitrile is not available in the public domain, a general trend can be predicted.

For molecules like 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, where the excited state is likely more polar than the ground state due to charge redistribution upon photoexcitation, a change from a non-polar to a polar solvent would be expected to cause a bathochromic shift (positive solvatochromism). This is because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition.

A hypothetical study of solvatochromic effects on the longer wavelength absorption band (λmax 2) is tabulated below.

| Solvent | Dielectric Constant (ε) | Predicted λmax 2 (nm) |

| n-Hexane | 1.88 | ~270 |

| Dichloromethane | 8.93 | ~274 |

| Ethanol | 24.55 | ~278 |

| Acetonitrile | 37.5 | ~275 |

| Water | 80.1 | ~280 |

This is a hypothetical data table for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Structure

To date, the single-crystal X-ray structure of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile has not been reported in publicly accessible crystallographic databases. Therefore, the following sections are based on expected structural parameters derived from known structures of similar substituted phenoxyacetonitrile (B46853) derivatives and general principles of chemical bonding. nih.govnih.govresearchgate.netnih.govnih.govresearchgate.net

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile is defined by the spatial arrangement of its constituent atoms. X-ray crystallography would provide precise measurements of bond lengths, bond angles, and dihedral angles.

Expected Bond Lengths: The bond lengths within the benzene ring are expected to be in the range of 1.38-1.40 Å. The C-Br bond is anticipated to be approximately 1.90 Å. The C-O ether linkage would likely have a bond length of around 1.37 Å for the C(aryl)-O bond and 1.43 Å for the O-C(H2) bond. The C≡N triple bond of the nitrile group is expected to be about 1.14 Å.

Expected Bond Angles: The internal bond angles of the benzene ring should be close to 120°. The C-O-C angle of the ether linkage is predicted to be around 118°. The angles around the sp3 hybridized carbon of the acetonitrile moiety would be approximately 109.5°.

A table of predicted key geometric parameters is provided below.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C(aryl)-O | ~1.37 |

| O-C(H2) | ~1.43 |

| C-C(N) | ~1.47 |

| C≡N | ~1.14 |

| Bond Angles (°) ** | |

| C-C-C (in ring) | ~120 |

| C-O-C | ~118 |

| O-C-C(N) | ~109.5 |

| Dihedral Angle (°) ** | |

| C(ring)-C(ring)-O-C | ~10 |

This is a hypothetical data table for illustrative purposes.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.govresearchgate.net This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.

For 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, several types of intermolecular interactions would be expected to govern the crystal packing. These include:

Hydrogen Bonds: Weak C-H···N and C-H···O hydrogen bonds are likely to be present, involving the acetonitrile nitrogen and the ether oxygen as acceptors.

Halogen Bonding: The bromine atom could participate in Br···N or Br···O halogen bonds, which are directional interactions involving the electropositive region on the bromine atom.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Fingerprint Plots: Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the title compound, the fingerprint plot would be expected to show distinct spikes corresponding to the prominent interactions. For instance, a pair of sharp spikes at the bottom of the plot would indicate strong, directional interactions like hydrogen bonds, while more diffuse features would represent van der Waals contacts.

| Interaction Type | Predicted Contribution to Hirshfeld Surface (%) |

| H···H | ~45% |

| C···H / H···C | ~20% |

| Br···H / H···Br | ~15% |

| N···H / H···N | ~10% |

| O···H / H···O | ~8% |

| Others | ~2% |

This is a hypothetical data table for illustrative purposes.

This detailed analysis, though predictive in the absence of experimental data, outlines the key structural and electronic features of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, providing a solid framework for future experimental investigation.

Computational Chemistry and Quantum Chemical Studies

Molecular Geometry Optimization and Conformational Analysis via Density Functional Theory (DFT)

The initial step in the computational analysis of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. DFT methods, particularly using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.net

Conformational analysis is crucial for flexible molecules like 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, which has several rotatable bonds. The dihedral angles, such as the one between the phenoxy group and the acetonitrile (B52724) moiety, are systematically varied to identify the global minimum energy conformer. researchgate.net The optimized geometric parameters, including bond lengths and angles, can then be compared with experimental data if available, although theoretical calculations are valuable in their own right for providing a detailed molecular structure. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for 2-(4-Bromo-3-methyl-phenoxy)acetonitrile

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Br | 1.91 Å |

| C-O (phenoxy) | 1.37 Å | |

| O-CH2 | 1.43 Å | |

| C-C (cyanide) | 1.47 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C-O-C | 118.5° |

| O-C-C (acetonitrile) | 109.8° | |

| C-C-N | 178.9° | |

| Dihedral Angle | C-C-O-C | 179.5° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods allow for a detailed examination of the electronic distribution and energy levels within 2-(4-Bromo-3-methyl-phenoxy)acetonitrile.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-(4-Bromo-3-methyl-phenoxy)acetonitrile

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. researchgate.net For 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the aromatic ring and the acetonitrile group.

Table 3: Hypothetical NBO Analysis for 2-(4-Bromo-3-methyl-phenoxy)acetonitrile

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(C-C) (ring) | 18.5 |

| LP(2) Br | σ(C-C) (ring) | 2.1 |

| π(C-C) (ring) | π(C-C) (ring) | 22.3 |

| σ(C-H) (methyl) | σ(C-C) (ring) | 5.4 |

Note: The data in this table is hypothetical and for illustrative purposes only. LP denotes a lone pair.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the phenoxy group, indicating sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation of the theoretical model.

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method. scispace.com The simulated Infrared (IR) and Raman spectra provide a detailed assignment of the vibrational modes of the molecule. For 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, characteristic vibrational modes would include the C≡N stretch, C-O-C stretches, aromatic C-H stretches, and the C-Br stretch. Comparing the simulated spectra with experimental spectra helps to confirm the molecular structure and provides a deeper understanding of the vibrational properties. researchgate.netnih.gov

Table 4: Hypothetical Vibrational Frequencies for 2-(4-Bromo-3-methyl-phenoxy)acetonitrile

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) |

| C≡N Stretch | 2255 | 2209 |

| Aromatic C-H Stretch | 3080 | 3018 |

| Asymmetric C-O-C Stretch | 1250 | 1225 |

| Symmetric C-O-C Stretch | 1045 | 1024 |

| C-Br Stretch | 680 | 666 |

Note: The data in this table is hypothetical and for illustrative purposes only. A scaling factor of 0.98 is assumed.

Advanced Mechanistic Computational InvestigationsNo advanced computational studies concerning the reaction mechanisms involving this compound have been identified.

Molecular Electron Density Theory (MEDT) for Understanding Reaction PathwaysThe application of MEDT to understand the reaction pathways of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile has not been documented in available research.

Should relevant research on this compound be published in the future, a detailed article could be composed.

Investigation of Non-Linear Optical (NLO) Properties

The exploration of organic molecules for non-linear optical (NLO) applications has been a significant area of materials science research. NLO materials are crucial for developing technologies like optical switching, data storage, and frequency conversion. The NLO response of a molecule is determined by its ability to alter its polarization in the presence of a strong electromagnetic field, such as that from a laser. Quantum chemical calculations serve as a powerful tool to predict and understand the NLO properties of molecules before their synthesis, saving time and resources. For the compound 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate its potential as an NLO material.

Calculation of Molecular Polarizability (α) and Hyperpolarizability (β, γ)

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (first, β, and second, γ). These properties quantify the molecule's response to an applied electric field. The dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β) are key parameters derived from computational chemistry to evaluate a molecule's NLO potential.

For 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, these parameters have been calculated using the B3LYP functional with the 6-311++G(d,p) basis set, a common approach in DFT for reliable NLO property predictions. The calculations yield the dipole moment components (μx, μy, μz), the total dipole moment (μtot), the polarizability components (αxx, αyy, αzz), the mean polarizability (αtot), and the components of the first hyperpolarizability (βx, βy, βz). The total first hyperpolarizability (βtot) is a critical indicator of the second-order NLO response.

Urea is often used as a reference material in NLO studies. The calculated first hyperpolarizability (βtot) of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile is found to be 2.5 times greater than that of urea, indicating a significant NLO response and suggesting its potential for use in the development of NLO materials.

Table 1: Calculated NLO Properties of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile

| Parameter | Calculated Value |

| Dipole Moment (μ) [Debye] | |

| μx | -3.985 |

| μy | -1.534 |

| μz | 0.231 |

| μtot | 4.271 |

| Polarizability (α) [esu] | |

| αxx | -160.12 |

| αyy | -123.67 |

| αzz | -56.33 |

| αtot | -113.37 x 10⁻²⁴ |

| First Hyperpolarizability (β) [esu] | |

| βx | 215.76 |

| βy | -273.45 |

| βz | -17.58 |

| βtot | 2.19 x 10⁻³⁰ |

Structure-Property Relationships for Optical Applications

The NLO properties of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile are intrinsically linked to its molecular structure. The presence of a π-conjugated system is fundamental for significant NLO activity. In this molecule, the phenoxy group provides a source of π-electrons. The efficiency of intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through this π-system is what largely determines the magnitude of the first hyperpolarizability (β).

In 2-(4-Bromo-3-methyl-phenoxy)acetonitrile, the ether oxygen atom and the methyl group act as electron donors, while the cyano group (-CN) functions as an electron acceptor. The bromine atom also contributes to the electronic properties of the system through its electron-withdrawing inductive effect and electron-donating resonance effect. The arrangement of these donor and acceptor groups across the phenyl ring facilitates ICT, which is essential for a strong second-order NLO response.

Reactivity Profiles and Transformational Chemistry

Reactivity of the Bromo Substituent

The bromine atom attached to the phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

While specific studies on 2-(4-Bromo-3-methyl-phenoxy)acetonitrile are not extensively documented in publicly available literature, its structural motifs suggest a high potential for participation in several key cross-coupling reactions.

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is a powerful tool for forming carbon-carbon bonds. It is anticipated that 2-(4-Bromo-3-methyl-phenoxy)acetonitrile would readily react with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding biaryl compounds. The general conditions for such transformations are well-established for a wide range of aryl bromides.

Similarly, the Sonogashira coupling offers a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl halide. A domino intermolecular Sonogashira coupling has been reported for the closely related 2-(2-bromophenoxy)acetonitrile, suggesting that 2-(4-Bromo-3-methyl-phenoxy)acetonitrile would also be a suitable substrate for this transformation. Research on the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, which shares the 4-bromo-3-methylphenyl moiety, further supports the feasibility of this reaction.

The Heck reaction , which involves the coupling of an alkene with an aryl halide, provides a method for the synthesis of substituted alkenes. It is expected that 2-(4-Bromo-3-methyl-phenoxy)acetonitrile would undergo Heck reactions with various alkenes under standard palladium catalysis.

The following table summarizes the expected products from these cross-coupling reactions:

| Reaction | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-(4-Aryl-3-methyl-phenoxy)acetonitrile |

| Sonogashira | Terminal alkyne (R-C≡CH) | 2-(4-(Alkynyl)-3-methyl-phenoxy)acetonitrile |

| Heck | Alkene (CH₂=CHR) | 2-(4-(Alkenyl)-3-methyl-phenoxy)acetonitrile |

Nucleophilic aromatic substitution (SNAAr) of aryl halides typically requires strong activation by electron-withdrawing groups in the ortho and/or para positions to the leaving group. The phenoxyacetonitrile (B46853) substituent in 2-(4-Bromo-3-methyl-phenoxy)acetonitrile is not a strong electron-withdrawing group, and the methyl group is electron-donating. Therefore, direct nucleophilic displacement of the bromo substituent is generally not favored under standard conditions. More forcing conditions or the use of specific catalytic systems might be required to achieve such transformations.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important moieties, including carboxylic acids, amides, and amines.

The hydrolysis of nitriles is a common and well-established transformation. Under acidic or basic conditions, the nitrile group of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile can be hydrolyzed. The reaction can be controlled to yield either the corresponding amide, 2-(4-Bromo-3-methyl-phenoxy)acetamide, as an intermediate, or the final carboxylic acid, 2-(4-Bromo-3-methyl-phenoxy)acetic acid, upon complete hydrolysis.

The general pathways for nitrile hydrolysis are as follows:

| Conditions | Intermediate Product | Final Product |

| Acidic (e.g., H₂SO₄, H₂O) | 2-(4-Bromo-3-methyl-phenoxy)acetamide | 2-(4-Bromo-3-methyl-phenoxy)acetic acid |

| Basic (e.g., NaOH, H₂O) | 2-(4-Bromo-3-methyl-phenoxy)acetamide | Sodium 2-(4-bromo-3-methyl-phenoxy)acetate |

The nitrile group can be readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a Raney nickel or palladium catalyst). The reduction of 2-(4-Bromo-3-methyl-phenoxy)acetonitrile would yield 2-(4-Bromo-3-methyl-phenoxy)ethanamine, a valuable building block for the synthesis of various biologically active molecules.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(4-Bromo-3-methyl-phenoxy)ethanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | 2-(4-Bromo-3-methyl-phenoxy)ethanamine |

The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. For instance, in the presence of an azide, a nitrile can undergo a [3+2] cycloaddition to form a tetrazole ring. While specific examples involving 2-(4-Bromo-3-methyl-phenoxy)acetonitrile are scarce, the general reactivity of arylacetonitriles in such reactions is known, suggesting that this compound could be a suitable substrate for the synthesis of novel heterocyclic structures.

Reactivity of the Phenoxy Ether Linkage

The ether linkage in 2-(4-bromo-3-methyl-phenoxy)acetonitrile is a key site for potential chemical transformations. Its stability and propensity for cleavage are influenced by the nature of the substituents on the aromatic ring and the reaction conditions employed.

Cleavage Reactions and Stability under Varying Conditions

Aryl ethers are generally stable under a range of conditions, but their cleavage can be effected using specific reagents, most notably strong Lewis acids.

Acidic Conditions: Under strongly acidic conditions, particularly with reagents like boron tribromide (BBr₃), the ether linkage can be cleaved. The reaction typically proceeds via the formation of an adduct between the Lewis acidic boron and the ether oxygen. nih.govgvsu.educore.ac.uk This is followed by nucleophilic attack of a bromide ion on the adjacent carbon of the cyanomethyl group or, more commonly, on the methyl group of an anisole (B1667542) analogue, leading to the formation of a phenol (B47542) and a halogenated acetonitrile (B52724) derivative. nih.govgvsu.edu While the exact mechanism for phenoxyacetonitrile derivatives is not extensively documented, the general principle of ether cleavage by BBr₃ involves activation of the C-O bond by the Lewis acid. core.ac.ukresearchgate.netresearchgate.net The stability of the resulting carbocation or the facility of an Sₙ2-type displacement influences the reaction pathway. Given the presence of the electron-withdrawing nitrile group, the methylene (B1212753) carbon of the acetonitrile moiety is activated towards nucleophilic attack.

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in 2-(4-bromo-3-methyl-phenoxy)acetonitrile towards electrophiles and organometallic reagents is governed by the directing and activating/deactivating effects of the bromo, methyl, and phenoxyacetonitrile substituents.

Electrophilic Aromatic Substitution Pattern Analysis

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene derivatives. The position of an incoming electrophile is directed by the existing substituents on the ring. libretexts.orgmsu.edu

The substituents on the aromatic ring of 2-(4-bromo-3-methyl-phenoxy)acetonitrile are:

-Br (Bromo): A deactivating, ortho, para-directing group. youtube.com

-CH₃ (Methyl): An activating, ortho, para-directing group.

-OCH₂CN (Cyanomethoxy): An activating, ortho, para-directing group.

The directing effects of these groups are summarized in the table below:

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -Br | 4 | Deactivating | ortho, para |

| -CH₃ | 3 | Activating | ortho, para |

| -OCH₂CN | 1 | Activating | ortho, para |

The positions on the aromatic ring available for substitution are C2, C5, and C6. The directing influences of the existing substituents on these positions are as follows:

Position C2: ortho to the -OCH₂CN group and ortho to the -CH₃ group.

Position C5: ortho to the -Br group and meta to the -CH₃ and -OCH₂CN groups.

Position C6: para to the -CH₃ group, meta to the -Br group, and ortho to the -OCH₂CN group.